![molecular formula C15H15NO4S B2997628 2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide CAS No. 792964-53-5](/img/structure/B2997628.png)
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the family of acetamide compounds and is synthesized through a multistep process.
Scientific Research Applications
Antimicrobial Properties
A significant application of 2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is in the synthesis of antimicrobial agents. For instance, its derivatives have been synthesized and shown to exhibit notable antimicrobial activities against various strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-mycobacterial Agents
Another vital area of application is the development of anti-mycobacterial agents. Derivatives of 2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Hypoglycemic Activity
This compound has also been used in the synthesis of derivatives with hypoglycemic activity. Studies have shown that some derivatives exhibit promising hypoglycemic activity, which is essential in the treatment of conditions like diabetes (Nikalje, Deshp, & Une, 2012).
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-14-7-11(9-17)4-5-13(14)20-10-15(18)16-8-12-3-2-6-21-12/h2-7,9H,8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAQJDCDVPWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
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